2-Amino-6-(benzyloxy)hexanoic acid hydrochloride
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Overview
Description
2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group at the second position and a benzyloxy group at the sixth position of the hexanoic acid chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the removal of the protecting group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzyloxy)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-aminohexanoic acid.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can yield 2-aminohexanoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzyloxy)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminohexanoic acid: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
6-Aminohexanoic acid: Similar structure but without the benzyloxy group, used in different applications.
2-Amino-6-boronohexanoic acid: Contains a borono group instead of a benzyloxy group, used in different biochemical studies
Uniqueness
2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-amino-6-phenylmethoxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16);1H |
InChI Key |
YMEAYEREGHJRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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